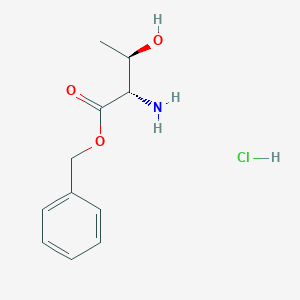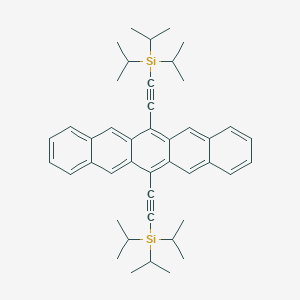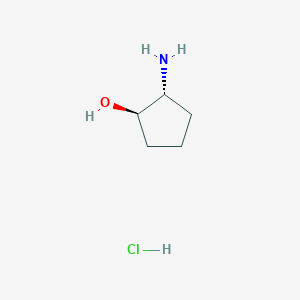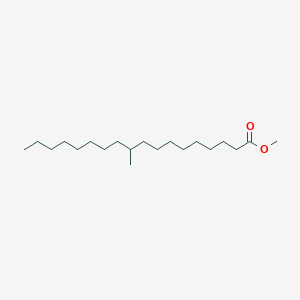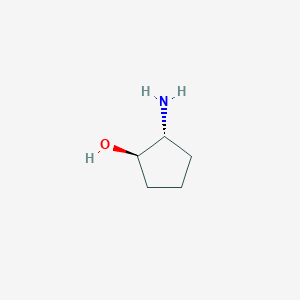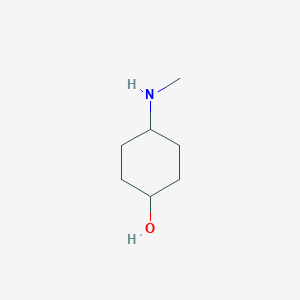
2,3,6,7,10,11-六羟基三苯乙烯
概述
描述
2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) is a set of organic compounds consisting of a polycyclic aromatic hydrocarbon core—triphenylene—with six hydroxy group substituents attached to the rings . It is a common structural motif in discotic liquid crystals (DLCs) which are widely used as optical compensator films for displays, gas sensors, and OLEDs .
Synthesis Analysis
The synthesis of HHTP can be achieved through the electrochemical trimerization of catechol . This process was demonstrated in a flow microreactor, which offers advantages for reaction screening due to its short reaction time and small reaction scale . The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent was essential for the efficient production of HHTP .Molecular Structure Analysis
HHTP is a cyclic trimer of 1,2-dihydroxybenzene, i.e., catechol . Electron diffraction combined with molecular simulations show that these compounds crystallize in the β-cristobalite structure .Physical And Chemical Properties Analysis
HHTP is a grey to purple-grey powder . Its molecular formula is C18H12O6 . It has a density of 1.778 and a melting point of >300℃ .科学研究应用
Electroorganic Synthesis
2,3,6,7,10,11-Hexahydroxytriphenylene can be obtained via anodic treatment of catechol ketals and subsequent acidic hydrolysis . The electrolysis is conducted in propylene carbonate, circumventing toxic and expensive acetonitrile . This protocol is simple to perform and superior to other chemical or electrochemical methods .
Building Blocks in Supramolecular Chemistry
The unique spectroscopic and geometric features of triphenylenes give rise to a variety of applications for this very common structural motif . They are used as building blocks in supramolecular chemistry .
Components of Functional Polymers
Triphenylenes are applied as components of functional polymers . They contribute to the structural integrity and functionality of these polymers .
Fluorescent Labels
Triphenylenes are used as fluorescent labels . Their unique spectroscopic properties make them suitable for this application .
Metal-Organic Frameworks (MOFs)
2,3,6,7,10,11-Hexahydroxytriphenylene can be used to prepare Metal-Organic Frameworks (MOFs) . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
Electrocatalysts for Carbon Dioxide Reduction Reactions (CO2RR)
2D coordination network materials M3 (2,3,6,7,10,11-hexahydroxytriphenylene)2 (M3 (HHTP)2) with good conductivity were systematically investigated and theoretically screened as promising electrocatalysts for the electrocatalytic carbon dioxide reduction reactions (CO2RR) .
Cytotoxicity Studies
2,3,6,7,10,11-Hexahydroxytriphenylene has been synthesized and characterized using electrochemistry, spectroelectrochemistry, and electron paramagnetic resonance techniques, and its cytotoxicity against human cancer cell lines has been evaluated .
安全和危害
未来方向
属性
IUPAC Name |
triphenylene-2,3,6,7,10,11-hexol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLILIIMKSKLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454818 | |
| Record name | 2,3,6,7,10,11-Hexahydroxytriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7,10,11-Hexahydroxytriphenylene | |
CAS RN |
4877-80-9 | |
| Record name | 2,3,6,7,10,11-Hexahydroxytriphenylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7,10,11-HEXAHYDROXYTRIPHENYLENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,3,6,7,10,11-Hexahydroxytriphenylene?
A1: 2,3,6,7,10,11-Hexahydroxytriphenylene, often abbreviated as HHTP, has the molecular formula C18H12O6 and a molecular weight of 312.27 g/mol. []
Q2: What spectroscopic techniques are used to characterize HHTP?
A2: HHTP and its derivatives are commonly characterized using techniques like X-ray diffraction (XRD) [, , , , , , , ], Fourier transform infrared spectroscopy (FTIR) [, ], nuclear magnetic resonance (NMR) [], and UV/VIS/NIR spectroelectrochemistry []. [, , , , , , , , , , ]
Q3: What solvents are commonly used for processing HHTP?
A3: HHTP displays limited solubility, requiring careful solvent selection. Propylene carbonate (PC) is favored for electrochemical synthesis due to its environmental benefits and HHTP's low solubility, which facilitates precipitation and prevents over-oxidation during synthesis. [, ]
Q4: How does water affect HHTP's structure and properties?
A4: HHTP readily forms solvates with water, impacting its structure and properties. For instance, the tetrahydrate form exhibits a distinct 2D network structure compared to the monohydrate form. These structural differences influence their use in supramolecular chemistry and covalent organic frameworks (COFs). [, ]
Q5: What is known about the thermal stability of HHTP and its derivatives?
A5: HHTP demonstrates remarkable thermal stability. Studies indicate that its structure remains intact up to approximately 750 K, a temperature coinciding with its degradation point as determined by thermal gravimetric analysis (TGA). This stability makes HHTP suitable for applications requiring high temperatures. []
Q6: What are the primary applications of HHTP in catalysis?
A6: HHTP serves as a building block for synthesizing conductive metal-organic frameworks (c-MOFs), particularly with copper and nickel. These c-MOFs are explored for their catalytic activity in electrocatalytic glucose oxidation [], CO2 reduction to formate [], and electrochemical sensing of hydrogen peroxide [, ].
Q7: How does the presence of unsaturated coordination sites in HHTP-based materials affect their catalytic properties?
A7: Unsaturated coordination sites, particularly in bismuth-enriched HHTP frameworks (Bi-HHTP), significantly enhance catalytic activity in electrochemical CO2-to-formate conversion. These sites serve as active centers, promoting the formation of key intermediates like *COOH species, as confirmed by in situ ATR-FTIR and DFT calculations. []
Q8: How is Density Functional Theory (DFT) employed in understanding HHTP and its derivatives?
A8: DFT calculations are crucial for elucidating various aspects of HHTP-based systems. These include:
- Pore size determination: Predicting pore sizes in HHTP-based covalent organic frameworks (COFs) [].
- Interlayer stacking: Understanding the interlayer spacing and horizontal offset in 2D COFs formed by HHTP [].
- Catalytic mechanism: Unveiling the reaction pathway and identifying rate-determining steps in electrochemical CO2 reduction by Bi-HHTP [].
- Electronic properties: Investigating the impact of structural modifications on the electronic structure and charge transport properties of HHTP-based MOFs [, ].
Q9: Are there any Quantitative Structure-Activity Relationship (QSAR) models developed for HHTP derivatives?
A9: The provided research papers do not explicitly mention the development of QSAR models for HHTP derivatives.
Q10: How does the choice of metal ion influence the stability of HHTP-based MOFs in aqueous solutions?
A10: Molecular dynamics simulations reveal that the choice of metal ions in HHTP-based MOFs significantly impacts their stability in aqueous environments. For instance, Cu3(HTTP)2, where HTTP is the sulfur analogue of HHTP, demonstrates enhanced stability due to stronger van der Waals interactions, preventing water molecules from penetrating the interlayer space. []
Q11: What analytical methods are employed for studying the electrochemical properties of HHTP-based materials?
A11: Various electrochemical techniques are used to characterize HHTP-based materials. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

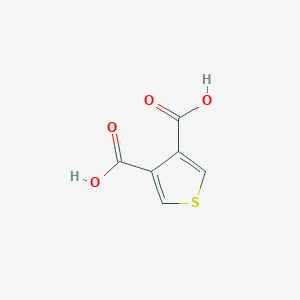
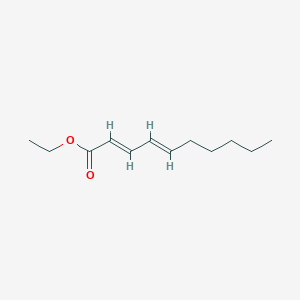
![4-[4-(Bromomethyl)phenyl]sulfonylmorpholine](/img/structure/B153590.png)
